Cas no 877644-79-6 (3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
877644-79-6 structure
Product Name:3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:877644-79-6
MF:C24H23N5O3
MW:429.471124887466
CID:5981523
PubChem ID:16623874
Update Time:2025-07-17

3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(phenylmethyl)- (9CI)
    • 2-benzyl-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
    • VU0491332-1
    • 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • SR-01000021821
    • SR-01000021821-1
    • Z241721154
    • 877644-79-6
    • F2542-1048
    • AKOS001400551
    • Inchi: 1S/C24H23N5O3/c1-15-16(2)29-20-21(25-23(29)28(15)18-12-8-9-13-19(18)32-4)26(3)24(31)27(22(20)30)14-17-10-6-5-7-11-17/h5-13H,14H2,1-4H3
    • InChI Key: PKCLTJJQEMHIIX-UHFFFAOYSA-N
    • SMILES: N12C(C)=C(C)N(C3=CC=CC=C3OC)C1=NC1=C2C(=O)N(CC2=CC=CC=C2)C(=O)N1C

Computed Properties

  • Exact Mass: 429.18008961g/mol
  • Monoisotopic Mass: 429.18008961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 578.5±60.0 °C(Predicted)
  • pka: 5.26±0.20(Predicted)

3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Comprehensive Analysis of 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 877644-79-6)

The compound 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 877644-79-6) is a structurally complex molecule belonging to the imidazo[1,2-g]purine family. This class of compounds has garnered significant attention in recent years due to their potential applications in medicinal chemistry and drug discovery. The presence of a benzyl group and a methoxyphenyl moiety in its structure enhances its pharmacological profile, making it a subject of interest for researchers exploring novel therapeutic agents.

In the context of current scientific trends, imidazo[1,2-g]purine derivatives are frequently investigated for their bioactivity, particularly in targeting enzymes and receptors involved in inflammatory and metabolic pathways. The 3-benzyl-8-(2-methoxyphenyl) variant stands out due to its unique substitution pattern, which may influence its binding affinity and selectivity. Researchers are increasingly focusing on such long-tail keyword: imidazo[1,2-g]purine derivatives to identify lead compounds for treating chronic diseases.

The synthesis of CAS No. 877644-79-6 involves multi-step organic reactions, often starting from purine precursors. The incorporation of the 1,6,7-trimethyl groups and the dione functionality is critical for stabilizing the molecule and enhancing its solubility. These structural features are often highlighted in long-tail keyword: purine-based drug design discussions, as they are pivotal for optimizing pharmacokinetic properties.

From an industrial perspective, 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is primarily utilized in academic and pharmaceutical research. Its potential as a long-tail keyword: kinase inhibitor or long-tail keyword: GPCR modulator has been explored in preliminary studies, though further validation is required. The compound's CAS No. 877644-79-6 is often referenced in patent literature, underscoring its relevance in intellectual property related to heterocyclic chemistry.

Environmental and safety assessments of CAS No. 877644-79-6 indicate that it should be handled with standard laboratory precautions. While not classified as hazardous, its long-tail keyword: biodegradability and long-tail keyword: ecotoxicological impact are areas of ongoing research, aligning with the growing demand for sustainable chemical practices.

In summary, 3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione represents a promising scaffold in modern drug development. Its structural complexity and functional diversity make it a valuable candidate for further investigation, particularly in the realms of long-tail keyword: targeted therapy and long-tail keyword: precision medicine. As research progresses, this compound may pave the way for innovative treatments addressing unmet medical needs.

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